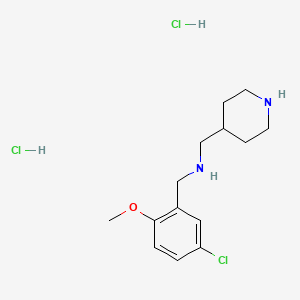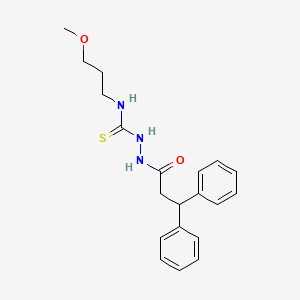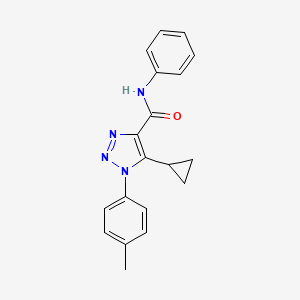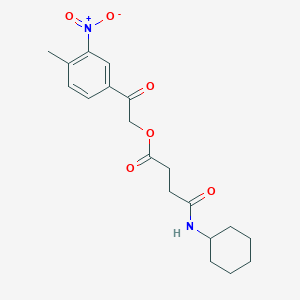![molecular formula C16H13NO4 B4689512 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B4689512.png)
4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid
Descripción general
Descripción
4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid, also known as GW501516, is a synthetic compound that belongs to the class of Peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a drug to treat metabolic and cardiovascular diseases, but its use has been banned due to its potential to enhance athletic performance. Despite its ban, GW501516 has become a popular research tool in the scientific community due to its unique properties.
Mecanismo De Acción
4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid exerts its effects by activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function. Additionally, this compound has been shown to increase the expression of genes involved in muscle fiber type switching, leading to enhanced endurance performance.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and decreased lipid accumulation in tissues such as the liver and adipose tissue. Moreover, it has been shown to increase glucose uptake and utilization in skeletal muscle, leading to improved insulin sensitivity. Additionally, this compound has been shown to increase mitochondrial biogenesis and improve oxidative capacity, resulting in increased energy expenditure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid has several advantages as a research tool. It is highly specific for PPARδ and does not activate other PPAR isoforms, making it a useful tool for studying the specific effects of PPARδ activation. Moreover, its ability to enhance endurance performance makes it a useful tool for studying the effects of exercise on metabolism. However, its use is limited by its potential to enhance athletic performance, which has led to its ban in sports. Moreover, its long-term safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid. One area of interest is its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Additionally, its ability to enhance endurance performance makes it a useful tool for studying the effects of exercise on metabolism. Moreover, further research is needed to establish its long-term safety and efficacy in humans. Finally, the development of more specific and selective PPARδ agonists may lead to the development of safer and more effective therapeutic agents.
Aplicaciones Científicas De Investigación
4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. Moreover, its ability to enhance endurance performance has led to its use as a research tool in the field of sports science.
Propiedades
IUPAC Name |
(Z)-4-oxo-4-(4-phenoxyanilino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGHSDBNZOIHX-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4689429.png)


![2-{[5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4689454.png)

![ethyl 2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4689460.png)
![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}thiourea](/img/structure/B4689472.png)


![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)


![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
